![molecular formula C22H15NO4 B2407065 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate CAS No. 152243-35-1](/img/structure/B2407065.png)
2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate is a complex organic compound known for its multi-functional applications in various scientific fields. Its unique structure features a dibenzoazepin core, making it a compound of interest in medicinal chemistry, particularly for its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate typically involves multi-step organic synthesis. One common approach starts with the preparation of the dibenzoazepin core through the condensation of aniline derivatives with phthalic anhydride, followed by oxidative ring closure. The acetylation of the resulting compound is then achieved using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods: On an industrial scale, the synthesis might involve streamlined processes that ensure high yield and purity. Catalytic processes, continuous flow chemistry, and automated synthesis methods are often employed to optimize production efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction typically targets the carbonyl groups, potentially leading to alcohol derivatives.
Substitution: The phenyl acetate group allows for substitution reactions, such as nucleophilic aromatic substitution.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydride donors such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed: The major products depend on the type of reaction:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl acetate derivatives depending on the nucleophile.
Applications De Recherche Scientifique
2-(5,7-Dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate finds applications across multiple disciplines:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Used in studies of enzyme interactions and binding affinities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of pharmaceuticals and chemical research reagents.
Mécanisme D'action
The mechanism of action of 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and cellular proteins.
Pathways: It may inhibit certain enzymes involved in inflammatory pathways or interact with receptor sites on cells, influencing biological processes.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate stands out due to its specific structural features and reactivity.
Similar Compounds:Dibenzoazepine derivatives: Share the core structure but differ in functional groups.
Phenyl acetate derivatives: Exhibit similar substitution patterns on the phenyl ring.
Unique Structure: The combination of the dibenzoazepin core with a phenyl acetate moiety provides a unique profile of reactivity and potential biological activity.
Diverse Applications: Its potential across multiple fields makes it a compound of significant interest.
By combining an understanding of its synthesis, reactivity, applications, and mechanism of action, researchers can further explore the full potential of this compound in various scientific arenas. Fascinating stuff, right?
Propriétés
IUPAC Name |
[2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-14(24)27-20-13-7-6-12-19(20)23-21(25)17-10-4-2-8-15(17)16-9-3-5-11-18(16)22(23)26/h2-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLNREAVBGJAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
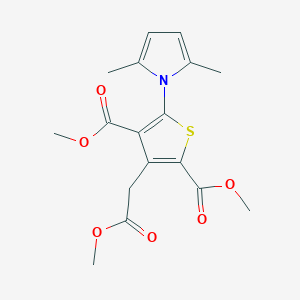
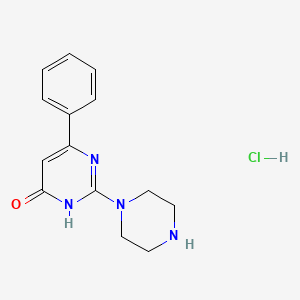
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-chloro-6-fluorobenzamide](/img/structure/B2406986.png)
![Methyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B2406987.png)
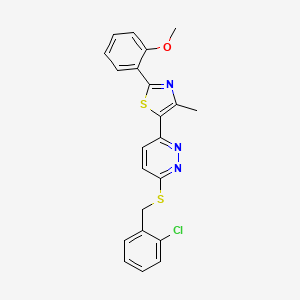
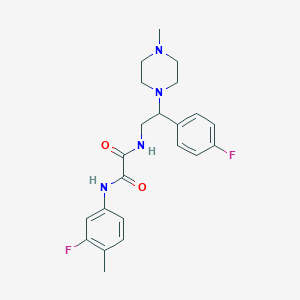
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-fluorobenzamide](/img/structure/B2406991.png)
![1,1-bis(4-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]ethan-1-ol](/img/structure/B2406993.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-pyridinyl)-1,3-thiazole-4-carboxamide](/img/structure/B2406997.png)
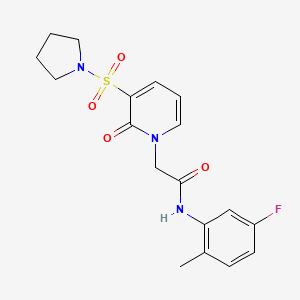
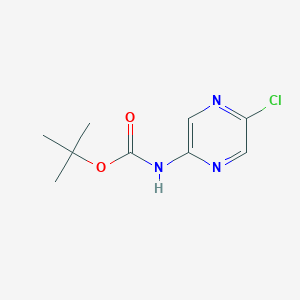
![4-(dimethylamino)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2407003.png)
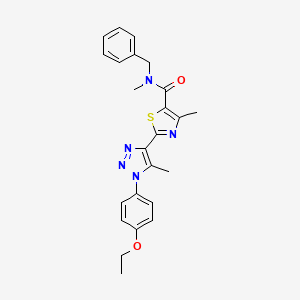
![N-[2-(4-chlorophenyl)ethyl]-2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2407005.png)
